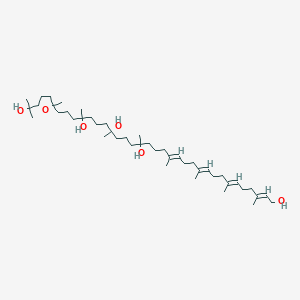![molecular formula C6H6N4O2S B126191 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine CAS No. 152382-58-6](/img/structure/B126191.png)
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine, also known as PTDA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PTDA is a fused pyridine-thiadiazine system that possesses a unique chemical structure, which makes it a promising candidate for drug discovery.
Mecanismo De Acción
The exact mechanism of action of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is still not fully understood. However, it has been suggested that 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine exerts its biological activities by modulating various signaling pathways, such as the NF-κB and MAPK pathways, which are involved in cell growth, proliferation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has been found to induce cell cycle arrest and apoptosis in cancer cells, which suggests its potential as an anticancer agent. It has also been reported to possess antibacterial and antifungal activities, which could make it a potential candidate for the treatment of infectious diseases. Additionally, 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has been found to possess anti-inflammatory and antioxidant activities, which could be beneficial in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine is its low solubility in water, which could limit its application in certain biological assays.
Direcciones Futuras
There are several future directions for the research on 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine. One of the potential areas of application is in the development of new anticancer agents. Further studies are needed to elucidate the exact mechanism of action of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine and to identify its molecular targets. Additionally, the potential of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine as an antimicrobial agent needs to be explored further. Further studies are also needed to investigate the pharmacokinetics and toxicity of 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine to assess its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has been extensively studied for its biological activities and has shown promising results in various in vitro and in vivo studies. It has been reported to possess anticancer, antimicrobial, anti-inflammatory, and antiviral activities. 1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine has also been found to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells.
Propiedades
Número CAS |
152382-58-6 |
|---|---|
Nombre del producto |
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine |
Fórmula molecular |
C6H6N4O2S |
Peso molecular |
198.21 g/mol |
Nombre IUPAC |
1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine |
InChI |
InChI=1S/C6H6N4O2S/c7-6-9-4-1-2-8-3-5(4)13(11,12)10-6/h1-3H,(H3,7,9,10) |
Clave InChI |
ACBJUYCGPOQJND-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1NC(=NS2(=O)=O)N |
SMILES canónico |
C1=CN=CC2=C1NC(=NS2(=O)=O)N |
Sinónimos |
2H-Pyrido[4,3-e]-1,2,4-thiadiazin-3-amine,1,1-dioxide(9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

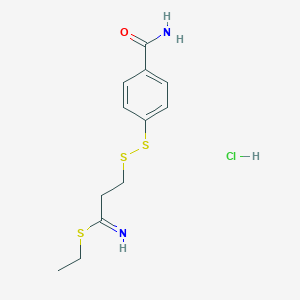
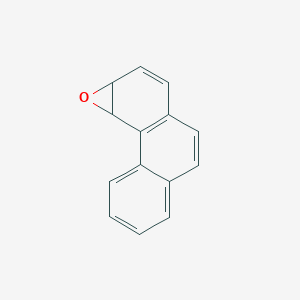
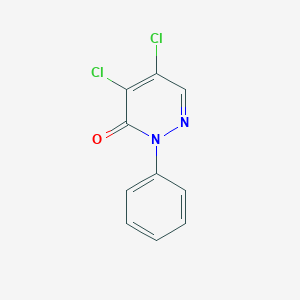
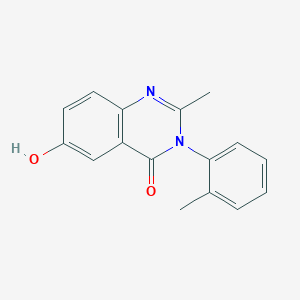
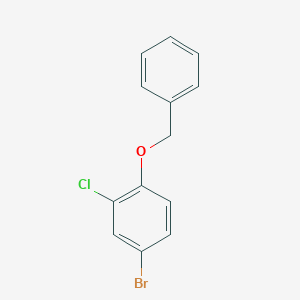
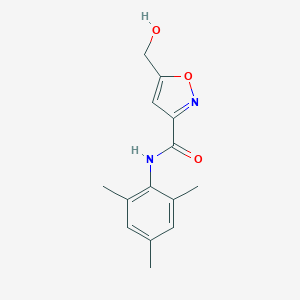
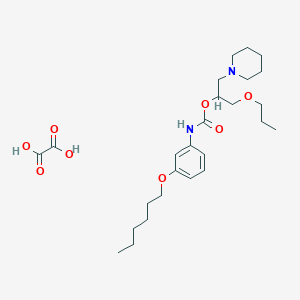
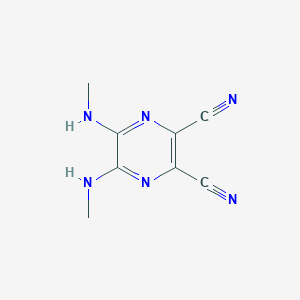
![3-[3-[[2-[[5-(2-Carboxyethyl)-2-hydroxyphenyl]methyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]methyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B126134.png)
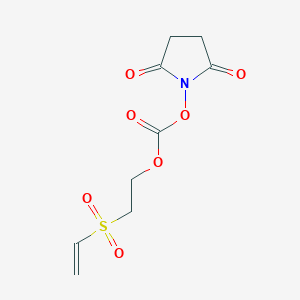
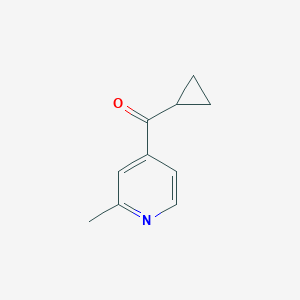
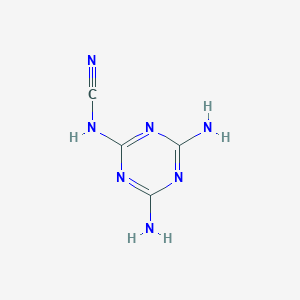
![3',6'-Bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B126143.png)
